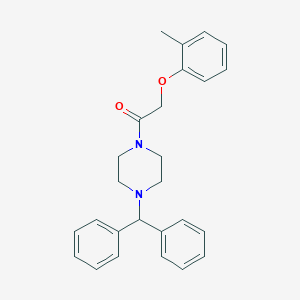
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether, also known as BZP-MPE, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been widely used for recreational purposes due to its stimulating effects on the central nervous system. However, in recent years, BZP-MPE has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and serotonin in the brain, leading to feelings of pleasure and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether in lab experiments is its ability to stimulate the central nervous system, making it useful in studies of neurological disorders and drug addiction. However, its psychoactive effects may also pose a limitation, as it may interfere with the interpretation of results and the safety of researchers.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether. One area of interest is its potential as a treatment for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Another area of research is its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether involves the reaction of 2-methylphenol with 2-chloroethyl chloroformate in the presence of triethylamine to form the intermediate 2-(2-chloroethoxy)-2-methylphenyl ethyl carbonate. This intermediate is then reacted with benzhydrylpiperazine in the presence of sodium hydride to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been studied for its anti-cancer properties and its potential as a chemotherapeutic agent.
Propiedades
Fórmula molecular |
C26H28N2O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-10-8-9-15-24(21)30-20-25(29)27-16-18-28(19-17-27)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,26H,16-20H2,1H3 |
Clave InChI |
JAHHMGRRFOZCJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)

